![molecular formula C21H26N2O3 B12056476 Yohimbine-[13C,d3]](/img/structure/B12056476.png)
Yohimbine-[13C,d3]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Yohimbine-[13C,d3] is a labeled compound of yohimbine, an indole alkaloid derived from the bark of the African tree Pausinystalia johimbe. Yohimbine is known for its pharmacological properties, particularly as an alpha-2 adrenergic receptor antagonist. The labeled version, Yohimbine-[13C,d3], is used in scientific research to study the pharmacokinetics and metabolic pathways of yohimbine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Yohimbine-[13C,d3] involves the incorporation of carbon-13 and deuterium isotopes into the yohimbine molecule. The process typically starts with the extraction of yohimbine from the bark of Pausinystalia johimbe. The extracted yohimbine is then subjected to isotopic labeling through a series of chemical reactions that introduce the carbon-13 and deuterium atoms into specific positions of the molecule .
Industrial Production Methods: Industrial production of Yohimbine-[13C,d3] follows a similar extraction and labeling process but on a larger scale. The process involves the use of advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity and consistency of the labeled compound .
Chemical Reactions Analysis
Types of Reactions: Yohimbine-[13C,d3] undergoes various chemical reactions, including:
Oxidation: Involves the conversion of yohimbine to its oxidized form using oxidizing agents.
Reduction: Reduction reactions can convert yohimbine to its reduced form.
Substitution: Substitution reactions involve the replacement of specific atoms or groups in the yohimbine molecule with other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and alkylating agents, are used under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of yohimbine can produce yohimbone, while reduction can yield dihydroyohimbine .
Scientific Research Applications
Yohimbine-[13C,d3] has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in studies of chemical reactions and metabolic pathways.
Biology: Helps in understanding the biological effects and mechanisms of yohimbine in living organisms.
Medicine: Used in pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion of yohimbine.
Industry: Employed in the development of new drugs and therapeutic agents targeting alpha-2 adrenergic receptors
Mechanism of Action
Yohimbine-[13C,d3] exerts its effects by blocking presynaptic alpha-2 adrenergic receptors. This action increases the release of norepinephrine and adrenaline, leading to enhanced sympathetic nervous system activity. The compound also affects the parasympathetic nervous system by increasing cholinergic activity. These combined effects result in increased blood flow and stimulation of various physiological processes .
Comparison with Similar Compounds
Yohimbine-d3: Another labeled version of yohimbine with deuterium atoms.
Rauwolscine: An indole alkaloid with similar alpha-2 adrenergic receptor antagonist properties.
Corynanthine: Another indole alkaloid with similar pharmacological effects.
Uniqueness: Yohimbine-[13C,d3] is unique due to its isotopic labeling, which allows for precise tracking and analysis in scientific studies. This makes it a valuable tool for researchers studying the pharmacokinetics and metabolic pathways of yohimbine .
Properties
Molecular Formula |
C21H26N2O3 |
|---|---|
Molecular Weight |
358.5 g/mol |
IUPAC Name |
trideuterio(113C)methyl (1S,15R,18S,19R,20S)-18-hydroxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate |
InChI |
InChI=1S/C21H26N2O3/c1-26-21(25)19-15-10-17-20-14(13-4-2-3-5-16(13)22-20)8-9-23(17)11-12(15)6-7-18(19)24/h2-5,12,15,17-19,22,24H,6-11H2,1H3/t12-,15-,17-,18-,19+/m0/s1/i1+1D3 |
InChI Key |
BLGXFZZNTVWLAY-BRIZNRDQSA-N |
Isomeric SMILES |
[2H][13C]([2H])([2H])OC(=O)[C@H]1[C@H](CC[C@@H]2[C@@H]1C[C@H]3C4=C(CCN3C2)C5=CC=CC=C5N4)O |
Canonical SMILES |
COC(=O)C1C(CCC2C1CC3C4=C(CCN3C2)C5=CC=CC=C5N4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1,3-Bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene]-dichloro-[[2-propan-2-yloxy-5-[(2,2,2-trifluoroacetyl)amino]phenyl]methylidene]ruthenium](/img/structure/B12056394.png)
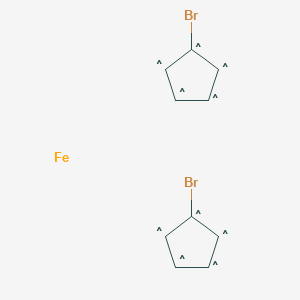
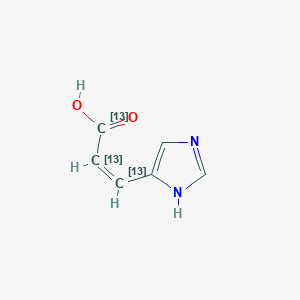
![8,21,34,47-tetratert-butyl-2,15,28,41,53,54,55,56-octazatridecacyclo[40.10.1.13,14.116,27.129,40.04,13.06,11.017,26.019,24.030,39.032,37.043,52.045,50]hexapentaconta-1,3,5,7,9,11,13,15,17(26),18,20,22,24,27(55),28,30(39),31,33,35,37,40,42(53),43(52),44,46,48,50-heptacosaene](/img/structure/B12056407.png)
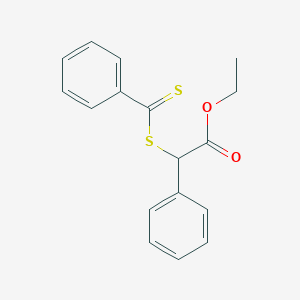
![sodium;[(2S)-2-amino-2-carboxyethyl] [(2R)-2,3-di(tetradecanoyloxy)propyl] phosphate](/img/structure/B12056415.png)
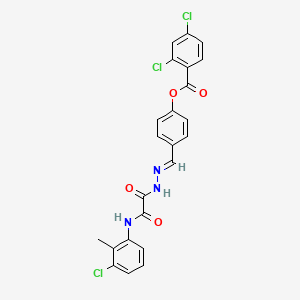
![3,3'-(3,5,9,11-Tetraoxo-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-4,10-diyl)dipropanoic acid](/img/structure/B12056440.png)
![2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dichlorophenyl)acetamide](/img/structure/B12056450.png)
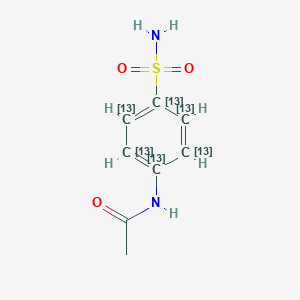
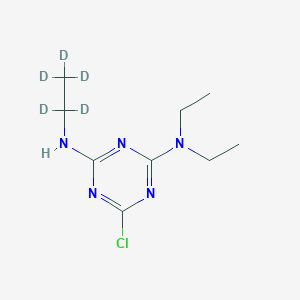
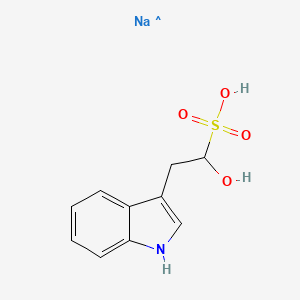
![2-(5-[(2-isopropyl-5-methylphenoxy)methyl]-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)-1-(4-phenoxyphenyl)ethanone](/img/structure/B12056469.png)
![(2R,4S,5R,6R)-5-acetamido-2-[[(2R,3S,4R,5R,6S)-5-acetamido-4-[(2R,3R,4S,5S,6R)-4-[(2S,4S,5R,6R)-5-acetamido-2-carboxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-3-hydroxyoxan-2-yl]methoxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid](/img/structure/B12056475.png)
